molecular formula C22H28ClN3OS B2960723 N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1189981-93-8

N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2960723
CAS No.: 1189981-93-8
M. Wt: 418
InChI Key: KCHUVMSBXCAIQZ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative characterized by a central benzamide core substituted with two distinct groups:

  • A diethylaminoethyl chain attached to one nitrogen atom, enhancing solubility via protonation of the tertiary amine in its hydrochloride salt form.
  • A 6-methylbenzo[d]thiazol-2-yl group attached to the other nitrogen, conferring aromatic and heterocyclic properties that may influence receptor binding or pharmacokinetics.

This compound’s design aligns with strategies to optimize bioavailability and target specificity in drug discovery, leveraging modifications to the benzothiazole ring and aminoalkyl side chains .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-5-24(6-2)13-14-25(21(26)18-10-7-16(3)8-11-18)22-23-19-12-9-17(4)15-20(19)27-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHUVMSBXCAIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, including enzyme inhibition, cytotoxic effects, and relevant case studies.

  • Molecular Formula : C21H26ClN3OS
  • Molecular Weight : 404.0 g/mol
  • CAS Number : 1189645-76-8

Mechanistic Insights

Recent studies have highlighted the compound’s potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is associated with tumor progression and metastasis. The compound exhibited significant inhibitory effects with an IC50 ranging from 10.93 to 25.06 nM against CA IX, while showing a lesser effect on CA II (IC50 of 1.55 to 3.92 μM), indicating a selective action that may be beneficial in cancer therapies .

Cytotoxicity and Apoptosis Induction

In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated that the compound could induce apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% in control groups to 22.04% in treated groups, indicating a robust apoptotic response . This suggests that the compound may not only inhibit tumor growth but also actively promote cancer cell death.

Antibacterial and Anti-biofilm Activity

The compound has also been evaluated for its antibacterial properties, particularly its ability to disrupt biofilm formation in bacterial cultures. Inhibition of carbonic anhydrases in bacteria has been shown to interfere with bacterial growth, suggesting that this compound could have dual functionality as both an anticancer and antibacterial agent .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects of the compound on MDA-MB-231 cells.
    • Findings : Induction of apoptosis was confirmed through increased annexin V-FITC positivity, with a notable increase in necrotic cells as well.
  • Enzyme Inhibition Study :
    • Objective : To evaluate the selectivity of the compound for CA IX over CA II.
    • Results : The compound showed a marked preference for inhibiting CA IX, which is crucial for tumorigenesis, thereby supporting its potential use in targeted cancer therapies .

Summary Table of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 for CA IX: 10.93–25.06 nM; CA II: 1.55–3.92 μM
Apoptosis InductionAnnexin V-FITC positivity increased from 0.18% to 22%
Antibacterial ActivityEffective against biofilm formation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzothiazole Substitutents

Fluorine-Substituted Benzothiazole ()

Compound: N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

  • Key Differences: Substituent: 6-Fluoro group on benzothiazole vs. 6-methyl in the target compound. Benzamide Group: Ethylsulfonyl at the para position vs. methyl. Aminoethyl Chain: Dimethylaminoethyl vs. diethylaminoethyl.
  • Implications: The electron-withdrawing fluorine may enhance metabolic stability but reduce lipophilicity compared to the methyl group.
Ethoxy-Substituted Benzothiazole ()

Compound: N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

  • Key Differences :
    • Substituent : 4-Ethoxy on benzothiazole vs. 6-methyl.
    • Benzamide Group : N-methyl-N-phenylsulfamoyl vs. methyl.
  • Implications :
    • The ethoxy group’s bulkiness may sterically hinder interactions with hydrophobic binding pockets.
    • The sulfamoyl group adds complexity, possibly improving receptor selectivity but increasing molecular weight (MW: 603.2 vs. ~500–550 for simpler analogs) .

Modifications in the Aminoethyl Side Chain

Dimethylaminoethyl vs. Diethylaminoethyl ()

Compound: N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

  • Key Differences: Aminoethyl Chain: Dimethylaminoethyl (less lipophilic) vs. diethylaminoethyl. Benzamide Group: Piperidinylsulfonyl vs. methyl.
  • Implications: Reduced steric bulk in the dimethylamino chain may enhance solubility but decrease membrane permeability.

Benzamide Core Modifications

Sulfonyl vs. Methyl Substituents ()
  • Sulfonyl Groups : Compounds with ethylsulfonyl () or sulfamoyl () groups exhibit higher polarity and molecular weight compared to the methyl-substituted target compound.
  • Methyl Group : The methyl substituent in the target compound balances lipophilicity and steric demands, favoring passive diffusion across biological membranes.

Physicochemical Data

Compound Feature Target Compound Compound Compound
Molecular Weight ~500–550* 567.2 603.2
Benzothiazole Substituent 6-Methyl 6-Fluoro 4-Ethoxy
Benzamide Substituent 4-Methyl 4-Ethylsulfonyl 4-Sulfamoyl
Aminoethyl Chain Diethyl Dimethyl Diethyl

*Estimated based on structural analogs.

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